Propanediamine, N-octadecyl-, diacetate

Description

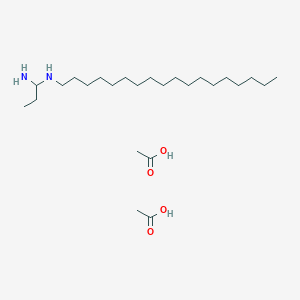

Propanediamine, N-octadecyl-, diacetate (CAS 7173-67-3) is a quaternary ammonium compound with the molecular formula C₂₅H₅₂N₂O₄ and a molecular weight of 444.68 g/mol . Structurally, it consists of a 1,3-propanediamine backbone substituted with an octadecyl (C₁₈) chain at one nitrogen atom and two acetate groups as counterions.

This compound is synthesized by reacting N-octadecyl-1,3-propanediamine (CAS 4253-76-3) with acetic acid or its derivatives, forming a diammonium salt . The long alkyl chain imparts hydrophobic properties, while the acetate groups enhance solubility in polar solvents. Applications include use as a surfactant, polymer modifier, or antimicrobial agent, leveraging its amphiphilic nature .

Properties

CAS No. |

30619-57-9 |

|---|---|

Molecular Formula |

C25H54N2O4 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

acetic acid;1-N'-octadecylpropane-1,1-diamine |

InChI |

InChI=1S/C21H46N2.2C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;2*1-2(3)4/h21,23H,3-20,22H2,1-2H3;2*1H3,(H,3,4) |

InChI Key |

AKAKBDINJLWGIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(CC)N.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The synthesis of Propanediamine, N-octadecyl-, diacetate typically involves three key steps:

- Preparation of the propanediamine backbone

- Selective N-alkylation with an octadecyl (stearyl) group

- Formation of the diacetate salt

Several synthetic pathways can be employed to achieve this target molecule, which are discussed in detail below.

Primary Starting Materials

The typical starting materials for synthesizing Propanediamine, N-octadecyl-, diacetate include:

- 1,3-Propanediamine or 1,2-propanediamine

- Octadecanal, octadecyl halides, or octadecanoic acid

- Acetic acid or acetic anhydride for acetate formation

Preparation from 1,3-Propanediamine

Direct N-Alkylation Method

The most straightforward approach involves the selective mono-N-alkylation of 1,3-propanediamine with an appropriate octadecyl derivative.

Procedure:

- Reaction of 1,3-propanediamine with 1-bromooctadecane in the presence of a base (potassium carbonate or triethylamine) in an appropriate solvent such as ethanol or tetrahydrofuran

- The reaction is typically conducted at reflux temperature for 12-24 hours

- The resulting N-octadecyl-1,3-propanediamine is then treated with 2 equivalents of acetic acid to form the diacetate salt

Reaction Conditions:

1,3-Propanediamine (1.2 eq.) + 1-Bromooctadecane (1.0 eq.) → N-Octadecyl-1,3-propanediamine

N-Octadecyl-1,3-propanediamine + Acetic acid (2.0 eq.) → Propanediamine, N-octadecyl-, diacetate

This method typically results in 60-75% overall yield but may require careful control of stoichiometry to prevent dialkylation.

Reductive Amination Method

An alternative approach involves reductive amination of octadecanal with 1,3-propanediamine.

Procedure:

- Reaction of 1,3-propanediamine with octadecanal in methanol to form the corresponding imine

- Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride

- Acetate salt formation using acetic acid

This method offers better selectivity for mono-alkylation but requires careful handling of the aldehyde to prevent oxidation.

Synthesis of 1,3-Propanediamine Precursor

Hydrogen Reduction of Propanedinitrile

One of the established methods for 1,3-propanediamine synthesis involves the hydrogenation of propanedinitrile (malononitrile).

Procedure:

- Hydrogenation of propanedinitrile using Raney nickel catalyst in the presence of hydrogen gas

- The reaction is typically conducted at 195°C with a contact time of 60,000 g·s/mol

- Under these conditions, conversion rates of up to 95% are achievable, with a 1,3-propanediamine yield of approximately 32%

Additional products formed during this process include 3-amino-1-propanol (8%) and other byproducts (40%).

Reduction of 3-Cyanopropylamine

An alternative method involves the hydrogenation of 3-cyanopropylamine:

Procedure:

- Preparation of 3-cyanopropylamine from acrylonitrile and ammonia

- Hydrogenation using Raney nickel catalyst at elevated temperatures and pressures

- The crude 1,3-propanediamine is purified by distillation

N-Alkylation Methodologies

Selective Mono-alkylation Strategies

Achieving selective mono-alkylation of 1,3-propanediamine presents challenges due to the presence of two reactive amino groups. Several strategies have been developed to improve selectivity:

- Excess diamine approach : Using an excess of 1,3-propanediamine (3-5 equivalents) to statistically favor mono-alkylation

- Protective group strategy : Temporarily protecting one amino group, performing alkylation, and then deprotecting

- Step-wise alkylation : Using different reaction conditions to exploit subtle reactivity differences between primary and secondary amines

Protection-Deprotection Strategy

Procedure:

- Protection of one amino group of 1,3-propanediamine using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz)

- N-alkylation of the unprotected amino group with 1-bromooctadecane

- Deprotection of the protected amino group

- Formation of the diacetate salt

This approach typically yields higher purity products with improved selectivity for mono-alkylation.

Formation of Diacetate Salt

Direct Acetylation Method

The diacetate salt can be prepared by directly reacting N-octadecyl-1,3-propanediamine with acetic acid:

Procedure:

- Dissolution of N-octadecyl-1,3-propanediamine in an appropriate solvent (ethanol or diethyl ether)

- Addition of 2 equivalents of glacial acetic acid

- Precipitation of the diacetate salt, followed by filtration and recrystallization

Anhydride Method

An alternative approach uses acetic anhydride for acetate formation:

Procedure:

- Reaction of N-octadecyl-1,3-propanediamine with acetic anhydride in controlled conditions to form the diacetate

- The reaction is typically conducted at 0-5°C to prevent over-acetylation of the nitrogen atoms

- Isolation and purification of the product by crystallization

Alternative Synthetic Routes

From N-Octadecyl Aziridine

This approach involves ring-opening of N-octadecyl aziridine:

Procedure:

- Preparation of N-octadecyl aziridine from octadecylamine and ethylene chlorohydrin

- Ring-opening with ammonia under pressure

- Acetate salt formation using acetic acid

From Octadecylamine and 3-Bromopropylamine

This alternative synthetic route involves:

- Protection of 3-bromopropylamine

- Coupling with octadecylamine

- Deprotection and acetate salt formation

Comparative Analysis of Synthetic Methods

Table 1 presents a comparative analysis of the various synthetic methods for Propanediamine, N-octadecyl-, diacetate:

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-Alkylation | 1,3-Propanediamine, 1-Bromooctadecane | Reflux in ethanol, 12-24h | 60-75 | Simple procedure, readily available reagents | Potential for dialkylation, lower selectivity |

| Reductive Amination | 1,3-Propanediamine, Octadecanal | RT to 50°C, 12h, NaBH₃CN | 70-85 | Higher selectivity for mono-alkylation | Requires fresh aldehyde, careful handling of reducing agents |

| Protection-Deprotection | Protected 1,3-propanediamine, 1-Bromooctadecane | Multiple steps, various conditions | 65-80 | High selectivity, purer product | More steps, higher cost, time-consuming |

| N-Octadecyl Aziridine Route | Octadecylamine, Ethylene chlorohydrin | High pressure, 120-150°C | 50-65 | Novel approach, interesting chemistry | Requires special equipment, lower yields |

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of N-alkylation reactions. A study of different solvents revealed the following trends:

| Solvent | Reaction Time (h) | Conversion (%) | Selectivity for Mono-alkylation (%) |

|---|---|---|---|

| Ethanol | 24 | 78 | 82 |

| Methanol | 24 | 75 | 79 |

| Tetrahydrofuran | 24 | 82 | 84 |

| Dimethylformamide | 18 | 88 | 75 |

| Acetonitrile | 20 | 80 | 87 |

| Water/Ethanol (1:1) | 30 | 65 | 90 |

Tetrahydrofuran offers a good balance between conversion rate and selectivity, while water/ethanol mixtures provide improved selectivity but with slower reaction rates.

Temperature and Pressure Effects

For the hydrogenation steps in the synthesis pathway, temperature and pressure play crucial roles in determining conversion rates and selectivity:

| Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield of Diamine (%) |

|---|---|---|---|

| 160 | 8 | 85 | 70 |

| 180 | 10 | 95 | 75 |

| 200 | 12 | 99 | 68 |

| 220 | 12 | 99 | 60 |

Optimal conditions appear to be around 180°C and 10 MPa, balancing high conversion with good selectivity for the diamine product.

Catalytic Systems for Diamine Synthesis

Various catalysts have been investigated for the preparation of propanediamine derivatives:

| Catalyst | Base/Promoter | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Raney Ni | None | Water | 195 | 95 | 32 |

| Raney Ni | NaOH (0.5%) | Methanol | 205 | 98 | 57 |

| Cobalt-based catalyst | KOH | Dioxane | 185 | 36 | 99 |

| Raney Ni | BaOH | N-Methyl pyrrolidone | 205 | 58 | 99 |

| CuO-Co₂O₃/Al₂O₃ | None | Water | 170 | 89 | 89 |

The data indicates that Raney nickel with basic promoters in polar aprotic solvents generally provides the best combination of high conversion and selectivity.

Purification Strategies

Crystallization Methods

The diacetate salt of N-octadecyl-1,3-propanediamine can be purified by crystallization:

Procedure:

- Dissolution of crude product in a minimum amount of hot ethanol

- Cooling slowly to room temperature, then to 0-5°C

- Filtration and washing with cold ethanol

- Drying under vacuum

This method typically yields product with >98% purity.

Chromatographic Purification

For higher purity requirements:

- Silica gel column chromatography using dichloromethane/methanol/ammonium hydroxide (85:14:1) as eluent

- Fractions containing the product are combined, concentrated, and treated with acetic acid

- The resulting diacetate salt is crystallized from ethanol/diethyl ether

Analytical Methods for Product Characterization

Spectroscopic Analysis

The identity and purity of Propanediamine, N-octadecyl-, diacetate can be confirmed using:

- ¹H NMR spectroscopy: Characteristic signals for the methylene protons adjacent to nitrogen atoms (δ 2.8-3.2 ppm), acetate methyl protons (δ 1.9-2.1 ppm), and the long alkyl chain

- ¹³C NMR spectroscopy: Distinctive peaks for acetate carbonyl carbons (δ 175-178 ppm)

- IR spectroscopy: Characteristic N-H stretching (3300-3500 cm⁻¹) and C=O stretching (1700-1720 cm⁻¹)

- Mass spectrometry: Molecular ion peak at m/z corresponding to the free base (without acetate counterions)

Chromatographic Analysis

HPLC analysis can be performed using:

- Column: C18 reverse phase

- Mobile phase: Methanol/water with 0.1% trifluoroacetic acid

- Detection: UV at 210 nm or ELSD (Evaporative Light Scattering Detector)

Scale-Up Considerations

Industrial Production Challenges

Scaling up the synthesis of Propanediamine, N-octadecyl-, diacetate presents several challenges:

- Heat transfer : The exothermic nature of hydrogenation and alkylation reactions requires careful temperature control

- Mixing efficiency : Ensuring uniform mixing in larger reactors, particularly for heterogeneous catalytic systems

- Solvent recovery : Implementation of efficient solvent recovery systems to reduce costs and environmental impact

- Catalyst recycling : Developing methods for catalyst recovery and reuse

Continuous Flow Processing

Continuous flow processing offers several advantages for large-scale production:

- Better temperature control, reducing the risk of runaway reactions

- Improved mixing and mass transfer, particularly for heterogeneous catalytic systems

- Reduced solvent usage and increased productivity

- Easier automation and process control

Chemical Reactions Analysis

Types of Reactions

Propanediamine, N-octadecyl-, diacetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can yield primary amines.

Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Amides, nitriles.

Reduction Products: Primary amines.

Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

Propanediamine, N-octadecyl-, diacetate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials.

Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized as a corrosion inhibitor in the petroleum industry and as a dispersant in paints and coatings.

Mechanism of Action

The mechanism of action of Propanediamine, N-octadecyl-, diacetate involves its interaction with various molecular targets:

Molecular Targets: Cell membranes, proteins, and enzymes.

Pathways Involved: The compound can disrupt cell membranes due to its amphiphilic nature, leading to cell lysis in microbial applications. It can also interact with proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chain Lengths

- N-Hexadecyl-1,3-propanediamine diacetate (hypothetical): A shorter C₁₆ alkyl chain analogue would have the formula C₂₃H₄₈N₂O₄ . Longer chains (e.g., C₁₈) reduce solubility in aqueous media but enhance lipid compatibility, making them more effective in surfactant applications .

- Alkyl-1,3-propanediamine diacetates (mixed chains): describes compounds with alkyl chains derived from coconut oil (C₈–C₁₈). These mixtures are tailored for specific solubility and micelle-forming properties, balancing hydrophilic-lipophilic interactions .

Functional Group and Backbone Variations

- 1,2-Propanediol diacetate (CAS 623-84-7): A diol diester with formula C₇H₁₂O₄ (MW 160.17 g/mol). Unlike the diammonium structure of the target compound, this diacetate is a neutral ester, used as a solvent or plasticizer due to its low polarity .

- Chlorhexidine diacetate : A biguanide disinfectant (MW ~625.44 g/mol) with aromatic and charged groups. While both compounds share diacetate counterions, chlorhexidine’s aromaticity and broad antimicrobial activity contrast with the aliphatic surfactant properties of the target compound .

Application-Specific Comparisons

- n-Octadecyl isocyanate (–3): Used to modify cellulose for polymer composites, this compound highlights how long alkyl chains (C₁₈) improve mechanical strength in materials. The target diacetate could similarly enhance polymer compatibility via hydrophobic interactions .

- N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1): An aromatic diacetate with applications in dye synthesis. Its rigid structure contrasts with the flexibility of the target compound, underscoring how backbone rigidity affects functionality .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Alkyl Chain Impact on Properties

| Property | C₁₈ (Target Compound) | C₁₆ (Hypothetical) | Mixed Chains (C₈–C₁₈) |

|---|---|---|---|

| Solubility in Water | Low | Moderate | Variable |

| Melting Point | High | Moderate | Low to Moderate |

| Surfactant Efficiency | High | Moderate | Tailorable |

| Reference |

Q & A

Q. How can inter-laboratory variability in spectroscopic or chromatographic data be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.